4-Phenyl-3-(trifluoromethyl)aniline

Lipophilicity Medicinal Chemistry ADME

Researchers requiring π-extended fluorinated scaffolds for kinase/GPCR libraries often face limited access to biphenyl anilines with precise substitution. 4-Phenyl-3-(trifluoromethyl)aniline (CAS 641570-82-3) fills this gap. • ortho-Phenyl, meta-CF₃ architecture: logP 3.95-4.18, TPSA 26.0 Ų - superior to mono-ring anilines for ADME modulation and target engagement. • ≥95% purity; stored sealed at 2-8°C; ships ambient with full analytical documentation. • Standard packaging 250 mg-5 g supports exploratory synthesis through lead optimization.

Molecular Formula C13H10F3N
Molecular Weight 237.225
CAS No. 641570-82-3
Cat. No. B2395065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-3-(trifluoromethyl)aniline
CAS641570-82-3
Molecular FormulaC13H10F3N
Molecular Weight237.225
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C13H10F3N/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h1-8H,17H2
InChIKeyZGPGXANZLDHGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-3-(trifluoromethyl)aniline: Compound Overview


4-Phenyl-3-(trifluoromethyl)aniline (CAS 641570-82-3), also known as 2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine, is a fluorinated aromatic amine characterized by a biphenyl core, a trifluoromethyl (-CF₃) substituent at the 3-position relative to the aniline nitrogen, and a molecular weight of 237.22 g/mol . The compound possesses a predicted logP of 3.95–4.18, a topological polar surface area (TPSA) of 26.0 Ų, and a single rotatable bond [1]. As a versatile small-molecule scaffold, it serves as a building block for the synthesis of more complex organic molecules, with its derivatives being investigated for potential antimicrobial, anticancer, and agrochemical applications .

Why 4-Phenyl-3-(trifluoromethyl)aniline Cannot Be Substituted


Generic substitution of 4-phenyl-3-(trifluoromethyl)aniline with simpler, more common trifluoromethylanilines (e.g., 2-, 3-, or 4-(trifluoromethyl)aniline) is inadvisable due to profound differences in molecular architecture that dictate distinct reactivity, physicochemical properties, and downstream biological outcomes. The biphenyl framework of the target compound introduces a sterically bulky, π-extended aromatic system that is absent in mono-ring analogs. This structural expansion significantly alters lipophilicity (logP: 3.95–4.18 for the target compound versus approximately 2.0–2.5 for 3-(trifluoromethyl)aniline ) and influences interactions with biological targets through enhanced π-stacking and hydrophobic contacts [1]. Furthermore, the specific substitution pattern (ortho-phenyl, meta-CF₃ relative to NH₂) is critical for precise structure-activity relationships in drug discovery and agrochemical development; even regioisomers such as 4-[3-(trifluoromethyl)phenyl]aniline (CAS 397-28-4) exhibit distinct steric and electronic profiles, rendering them non-interchangeable .

Selection Evidence for 4-Phenyl-3-(trifluoromethyl)aniline


Enhanced Lipophilicity vs. Mono-Ring Trifluoromethylanilines

The target compound exhibits a substantially higher calculated partition coefficient (logP) than simpler trifluoromethylanilines, a property critical for membrane permeability and hydrophobic binding interactions . Its predicted logP of 3.95–4.18 contrasts sharply with the logP of 3-(trifluoromethyl)aniline, which is approximately 2.0–2.5 .

Lipophilicity Medicinal Chemistry ADME

Biphenyl Architecture for π-Stacking vs. Mono-Ring Analogs

The biphenyl core of 4-phenyl-3-(trifluoromethyl)aniline provides an extended π-system capable of engaging in π-π stacking and hydrophobic interactions with aromatic residues in protein binding pockets—an interaction mode entirely unavailable to simpler trifluoromethylanilines (e.g., 2-, 3-, or 4-CF₃-aniline) . This structural feature is often essential for achieving high binding affinity and selectivity in drug discovery programs targeting kinases, GPCRs, and other protein classes [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Suzuki-Miyaura Coupling vs. Direct Trifluoromethylation

4-Phenyl-3-(trifluoromethyl)aniline is synthesized via Suzuki-Miyaura cross-coupling of 4-bromo-3-(trifluoromethyl)aniline with phenylboronic acid, a modular approach that allows for facile analog generation by varying the boronic acid partner . This route contrasts with the direct electrophilic or radical trifluoromethylation of aniline derivatives, which often suffers from poor regioselectivity and requires harsh conditions [1]. The defined synthetic accessibility supports reliable procurement for library synthesis.

Synthetic Chemistry Process Development Building Block

4-Phenyl-3-(trifluoromethyl)aniline: Application Scenarios


Medicinal Chemistry: Lipophilic Scaffold for Lead Optimization

Procure 4-phenyl-3-(trifluoromethyl)aniline as a core scaffold for synthesizing focused libraries targeting kinases, GPCRs, or other protein classes where hydrophobic and π-stacking interactions are critical for potency. The elevated logP (3.95–4.18) and extended biphenyl architecture offer a distinct advantage over simpler anilines for modulating ADME properties and target engagement .

Agrochemical Discovery: Fluorinated Pesticide and Herbicide Synthesis

Utilize 4-phenyl-3-(trifluoromethyl)aniline as a versatile building block for the design and synthesis of new agrochemicals. The -CF₃ group is a privileged motif in crop protection, known to enhance metabolic stability and bioactivity [1]. The biphenyl core provides additional steric bulk for optimizing target selectivity and environmental fate.

Chemical Biology: Probe for Aromatic Amine Metabolism and Mutagenicity

Use 4-phenyl-3-(trifluoromethyl)aniline as a tool compound to investigate the metabolic activation and detoxification pathways of aromatic amines. Studies on related 4-aminobiphenyl derivatives show that bulky substituents (including -CF₃) can profoundly modulate mutagenic potential, providing a basis for designing safer aniline-based chemical probes and therapeutic agents [2].

Advanced Materials: Fluorinated Polymer and Coating Precursor

Employ 4-phenyl-3-(trifluoromethyl)aniline as a monomer or cross-linking agent in the synthesis of fluorinated polymers. The combination of an amine functionality for polymerization and a trifluoromethyl group for enhanced thermal and chemical stability makes it a valuable building block for high-performance materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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